2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone
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Overview
Description
2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines a dichlorophenyl group, a piperidinyl group, an oxazole ring, and a methylphenyl sulfone moiety, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Piperidinyl Group: The piperidinyl group is often introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Attachment of the Dichlorophenyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dichlorophenyl group to the oxazole ring.
Sulfone Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfone group, converting it to a sulfide under appropriate conditions.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nitrating agents like nitric acid (HNO₃).
Major Products
Oxidation: N-oxides of the piperidinyl group.
Reduction: Sulfides from the reduction of the sulfone group.
Substitution: Various substituted derivatives of the dichlorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies often focus on its interactions with biological targets and its pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals. Its stability and reactivity make it suitable for applications in materials science, including the development of polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone: Lacks the piperidinyl group, which may affect its reactivity and biological activity.
2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl phenyl sulfone: Similar structure but without the methyl group on the phenyl ring, potentially altering its properties.
2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-ethylphenyl sulfone: Contains an ethyl group instead of a methyl group, which may influence its chemical behavior and applications.
Uniqueness
The presence of both the piperidinyl group and the methylphenyl sulfone moiety in 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3S/c1-14-5-8-16(9-6-14)29(26,27)20-21(25-11-3-2-4-12-25)28-19(24-20)17-10-7-15(22)13-18(17)23/h5-10,13H,2-4,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKPUVREXSGINV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=C(C=C(C=C3)Cl)Cl)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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